molecular formula C12H15BF3NO3 B3050125 [2-(Tert-butylcarbamoyl)-3-(trifluoromethyl)phenyl]boronic acid CAS No. 2377607-97-9

[2-(Tert-butylcarbamoyl)-3-(trifluoromethyl)phenyl]boronic acid

Cat. No.: B3050125
CAS No.: 2377607-97-9
M. Wt: 289.06
InChI Key: QQDOPPAVVMVBNZ-UHFFFAOYSA-N
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Description

[2-(Tert-butylcarbamoyl)-3-(trifluoromethyl)phenyl]boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Mechanism of Action

Target of Action

Boronic acids and their esters are generally known for their potential in the design of new drugs and drug delivery devices .

Mode of Action

The compound is part of a class of organoboron compounds that can undergo photoactivation, a process that can convert the compound into a bioactive form under certain conditions . The phenyl boronic acid moiety in the compound is in equilibrium with phenyl boronate anion, which can be photo-oxidized to generate a phenyl radical . This phenyl radical is a highly reactive species that can rapidly capture oxygen, even at extremely low concentrations .

Biochemical Pathways

The compound’s photoactivation process and its ability to generate reactive species suggest that it may influence various biochemical pathways, particularly those involving reactive oxygen species .

Pharmacokinetics

Boronic acids and their esters are known to be only marginally stable in water, which could influence their bioavailability .

Result of Action

This results in direct damage to mitochondrial DNA and potent antitumor activities in hypoxic 2D monolayer cells, 3D tumor spheroids, and mice bearing tumor xenografts .

Action Environment

The action of [2-(Tert-butylcarbamoyl)-3-(trifluoromethyl)phenyl]boronic acid is influenced by environmental factors such as light and oxygen levels . The compound’s photoactivation process requires light, and its ability to capture oxygen is a key part of its mode of action . Therefore, the compound’s action, efficacy, and stability may vary depending on the light and oxygen conditions in its environment .

Chemical Reactions Analysis

Types of Reactions

[2-(Tert-butylcarbamoyl)-3-(trifluoromethyl)phenyl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . Reaction conditions typically involve mild temperatures and solvents such as ethanol or tetrahydrofuran (THF).

Major Products Formed

Major products formed from these reactions include biaryl compounds, boronic esters, and borane derivatives, which are valuable intermediates in organic synthesis and materials science .

Scientific Research Applications

Chemistry

In chemistry, [2-(Tert-butylcarbamoyl)-3-(trifluoromethyl)phenyl]boronic acid is used as a building block in the synthesis of complex organic molecules. Its unique reactivity makes it a valuable reagent in cross-coupling reactions and the formation of carbon-carbon bonds .

Biology and Medicine

The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable moiety in medicinal chemistry .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and agrochemicals. Its stability and reactivity make it suitable for various industrial applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted boronic acids and tert-butylcarbamoyl-substituted phenylboronic acids. Examples include:

Uniqueness

What sets [2-(Tert-butylcarbamoyl)-3-(trifluoromethyl)phenyl]boronic acid apart is the combination of both the trifluoromethyl and tert-butylcarbamoyl groups on the same molecule. This unique combination imparts distinct reactivity and stability, making it a versatile compound in various applications .

Properties

IUPAC Name

[2-(tert-butylcarbamoyl)-3-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BF3NO3/c1-11(2,3)17-10(18)9-7(12(14,15)16)5-4-6-8(9)13(19)20/h4-6,19-20H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDOPPAVVMVBNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C(F)(F)F)C(=O)NC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301130215
Record name Boronic acid, B-[2-[[(1,1-dimethylethyl)amino]carbonyl]-3-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301130215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2377607-97-9
Record name Boronic acid, B-[2-[[(1,1-dimethylethyl)amino]carbonyl]-3-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2377607-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-[[(1,1-dimethylethyl)amino]carbonyl]-3-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301130215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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